An In-depth Technical Guide to 1,2-Dibromooctane: Chemical and Physical Properties
An In-depth Technical Guide to 1,2-Dibromooctane: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromooctane is a vicinal dibromoalkane that serves as a valuable intermediate in organic synthesis. Its two bromine atoms on adjacent carbons provide reactive sites for a variety of chemical transformations, making it a useful building block for the introduction of functional groups and the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-dibromooctane, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1,2-dibromooctane are summarized in the tables below for easy reference. These properties are crucial for its handling, storage, and application in experimental settings.
Table 1: General and Chemical Properties of 1,2-Dibromooctane
| Property | Value |
| Chemical Name | 1,2-Dibromooctane |
| Synonyms | Octane, 1,2-dibromo- |
| CAS Number | 6269-92-7[1][2] |
| Molecular Formula | C₈H₁₆Br₂ |
| Molecular Weight | 272.02 g/mol [3] |
| Canonical SMILES | CCCCCCC(CBr)Br[3] |
| InChI | InChI=1S/C8H16Br2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3[1][3] |
| InChIKey | BJJLJKYBNCPTQS-UHFFFAOYSA-N[1][3] |
Table 2: Physical Properties of 1,2-Dibromooctane
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 241 °C at 760 mmHg |
| Density | 1.452 g/cm³ |
| Flash Point | 117.4 °C |
| Refractive Index | 1.493 |
| Solubility | Expected to be soluble in non-polar organic solvents and have low solubility in water. |
| Vapor Pressure | 0.057 mmHg at 25 °C |
Experimental Protocols
Synthesis of 1,2-Dibromooctane via Bromination of 1-Octene (B94956)
The most common method for the synthesis of 1,2-dibromooctane is the electrophilic addition of bromine (Br₂) to 1-octene.[4][5] The reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.
Materials:
-
1-Octene
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-octene in an equal volume of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath. To prevent radical side reactions, it is advisable to conduct the reaction in the dark by wrapping the flask in aluminum foil.
-
Slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise to the stirred solution of 1-octene. The characteristic red-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint persistent orange color is observed, indicating complete consumption of the alkene.
-
Allow the reaction mixture to stir for an additional 15-30 minutes at 0 °C.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any excess bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-dibromooctane.
Purification: The crude product can be purified by vacuum distillation to obtain pure 1,2-dibromooctane.[6][7]
Characterization of 1,2-Dibromooctane
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of 1,2-dibromooctane.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the carbon atoms bearing the bromine atoms. The proton on C1 (CH₂Br) and the proton on C2 (CHBr) will be deshielded due to the electron-withdrawing effect of the bromine atoms and will appear at a lower field compared to the other alkyl protons. The typical chemical shift for protons adjacent to a bromine atom is in the range of 3.4-4.5 ppm.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbon atoms directly bonded to the bromine atoms (C1 and C2) will be significantly deshielded and appear at a lower field (typically in the range of 30-60 ppm) compared to the other aliphatic carbons.[8]
Infrared (IR) Spectroscopy: The IR spectrum of 1,2-dibromooctane is expected to exhibit the following characteristic absorption bands:
-
C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.[9]
-
C-H bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ due to the bending vibrations of the CH₂ and CH₃ groups.
-
C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, corresponding to the C-Br stretching vibration.[9]
Reactivity and Applications in Synthesis
1,2-Dibromooctane is a versatile substrate for various organic transformations, primarily involving nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
Both bromine atoms in 1,2-dibromooctane can be displaced by nucleophiles. The reactivity of the two bromine atoms differs; the primary bromide at the C1 position is more susceptible to Sₙ2 reactions than the secondary bromide at the C2 position due to less steric hindrance.[10][11] Strong nucleophiles such as cyanides, azides, and thiolates can be used to introduce new functional groups.
Elimination Reactions (Dehydrobromination)
Treatment of 1,2-dibromooctane with a strong base, such as potassium tert-butoxide or sodium ethoxide, can lead to elimination reactions (dehydrobromination) to form various unsaturated products, including vinyl bromides and alkynes.[12][13] The regioselectivity and stereoselectivity of the elimination are dependent on the reaction conditions and the base used.
Mandatory Visualizations
References
- 1. Octane, 1,2-dibromo- [webbook.nist.gov]
- 2. 6269-92-7 | MFCD00672989 | 1,2-Dibromooctane [aaronchem.com]
- 3. 1,2-Dibromooctane | C8H16Br2 | CID 234283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibromoalkane synthesis by dibromination [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. researchgate.net [researchgate.net]
